5,6-Dimethylpyridazine-3-thiol: A Privileged Scaffold in Metalloenzyme Inhibition and Synthetic Heterocyclic Chemistry
5,6-Dimethylpyridazine-3-thiol: A Privileged Scaffold in Metalloenzyme Inhibition and Synthetic Heterocyclic Chemistry
Executive Summary
In the landscape of modern drug discovery and agrochemical development, heterocyclic thiols serve as indispensable building blocks. 5,6-Dimethylpyridazine-3-thiol (CAS: 184219-92-9) stands out as a highly functionalized scaffold characterized by its bidentate coordination potential and distinct electronic profile. This technical guide provides an in-depth analysis of its physicochemical behavior, synthetic pathways, and pharmacological applications, designed specifically for researchers and drug development professionals.
Physicochemical Profiling & Structural Dynamics
Understanding the physical and chemical properties of 5,6-Dimethylpyridazine-3-thiol is critical for predicting its behavior in biological assays and organic synthesis.
Quantitative Data Summary
| Property | Value | Causality / Significance |
| CAS Number | 184219-92-9 | Standard registry identification[1]. |
| Molecular Formula | C₆H₈N₂S | Core diazine ring with dual methyl substitutions. |
| Molecular Weight | 140.2 g/mol | Low molecular weight, ideal for fragment-based drug design (FBDD)[1]. |
| Appearance | Off-white to yellow powder | Coloration is typical of conjugated thione-thiol systems. |
| Solubility | Soluble in EtOH, DMSO, DMF | High polarity of the diazine core necessitates polar aprotic/protic solvents. |
Thiol-Thione Tautomerism
A defining chemical property of 5,6-dimethylpyridazine-3-thiol is its tautomeric equilibrium. In the solid state and in polar protic solvents, the compound predominantly exists in its thione form (5,6-dimethylpyridazine-3(2H)-thione). However, in the presence of basic reagents, it shifts to the thiolate form , acting as a potent, soft nucleophile. The electron-donating methyl groups at the C5 and C6 positions increase the overall electron density of the pyridazine core, which lowers the oxidation potential of the sulfur atom and enhances its metal-chelating capabilities.
Synthetic Methodologies
The most robust and field-proven method for synthesizing pyridazine-3-thiols is the thiourea-mediated substitution of 3-chloropyridazines, as opposed to direct thionation with toxic H₂S gas or sodium hydrosulfide (NaSH)2[2].
Direct reaction with NaSH often leads to the formation of symmetric thioethers (dimers) due to the high nucleophilicity of the intermediate thiolate. Thiourea circumvents this by acting as a neutral sulfur source that forms a stable, positively charged isothiouronium salt. This intermediate is completely immune to over-alkylation.
Fig 1. Synthetic workflow for 5,6-Dimethylpyridazine-3-thiol via thiourea substitution.
Biological & Pharmacological Applications
The 5,6-dimethylpyridazine-3-thiol scaffold is highly prized in medicinal chemistry for its ability to interact with biological targets via hydrogen bonding, π-stacking, and direct metal coordination.
-
Mitochondrial Iron Chelation: In models of Friedreich's ataxia (a disease caused by frataxin deficiency), pyridazine-3-thiol scaffolds act as intracellular iron chaperones. They facilitate iron-sulfur cluster (ISC) assembly by trapping mitochondrial iron, effectively bypassing the defective frataxin protein and restoring cellular function3[3].
-
Metalloenzyme Inhibition: The adjacent nitrogen and sulfur atoms create an optimal bidentate chelating pocket for transition metals (Zn²⁺, Fe²⁺). This makes the scaffold a potent pharmacophore for inactivating metalloenzymes linked to hypertension and other metabolic disorders 4[4].
-
Carbonic Anhydrase II (CA II) Inhibition: When tethered to sulfonamides, the pyridazine ring engages in crucial π–anion interactions with the Gln69 residue within the CA II active site, offering sub-nanomolar selectivity critical for glaucoma management5[5].
-
Agrochemical Development: The thiol group serves as an anchor point for synthesizing triazole-tethered derivatives that exhibit pronounced plant-growth-stimulating properties 6[6].
Fig 2. Mechanism of mitochondrial iron chelation and ISC assembly by pyridazine-3-thiol.
Experimental Protocols: Self-Validating Synthesis
To ensure scientific integrity, the following protocol incorporates mechanistic causality and self-validating quality control steps.
Protocol: Synthesis of 5,6-Dimethylpyridazine-3-thiol
Materials:
-
3-Chloro-5,6-dimethylpyridazine (1.0 eq, 10 mmol)
-
Thiourea (1.2 eq, 12 mmol)
-
Absolute Ethanol (30 mL)
-
Sodium Hydroxide (10% aqueous solution)
-
Hydrochloric Acid (2M)
Step-by-Step Methodology:
-
Isothiouronium Salt Formation: Suspend 3-chloro-5,6-dimethylpyridazine and thiourea in absolute ethanol.
-
Causality: Ethanol is selected because it solubilizes the starting materials at reflux. As the reaction progresses, the highly polar isothiouronium salt is insoluble in ethanol and precipitates out, driving the chemical equilibrium forward according to Le Chatelier's principle.
-
-
Reflux & Monitoring: Heat the mixture to reflux (approx. 78°C) for 4 hours.
-
Validation: Monitor via TLC (Ethyl Acetate:Hexane 1:1). The disappearance of the high-Rf chloropyridazine spot confirms complete conversion.
-
-
Alkaline Hydrolysis: Cool the mixture to room temperature, filter the intermediate salt, and dissolve it in 20 mL of 10% NaOH. Heat gently at 50°C for 1 hour.
-
Causality: The hydroxide ion nucleophilically attacks the isothiouronium carbon, cleaving the C-S bond. This releases urea/cyanamide byproducts and forms the highly water-soluble sodium thiolate of the pyridazine.
-
-
Acidification & Isolation: Cool the basic solution in an ice bath. Slowly add 2M HCl dropwise until the pH reaches 3-4.
-
Causality: Adjusting the pH below the pKa of the thiol group protonates the thiolate. The resulting neutral 5,6-dimethylpyridazine-3-thiol loses its aqueous solubility and precipitates as an off-white/yellow solid.
-
-
Purification: Filter the precipitate under a vacuum, wash thoroughly with cold distilled water to remove NaCl and urea traces, and dry under a vacuum desiccator.
References
- "5,6-Dimethylpyridazine-3-thiol", Sapphire Bioscience,
- "A Yeast/Drosophila Screen to Identify New Compounds Overcoming Fr
- "US10085984B2 - Metalloenzyme inhibitor compounds", Google P
- "Discovery of Novel Pyridazine-Tethered Sulfonamides as Carbonic Anhydrase II Inhibitors for the Management of Glaucoma", ACS Public
- "Synthesis of Novel 2-{[6-(3,5-Dimethyl-1H-pyrazol-1-yl)
- "Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evalu
Sources
- 1. Sapphire Bioscience [sapphirebioscience.com]
- 2. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Yeast/Drosophila Screen to Identify New Compounds Overcoming Frataxin Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US10085984B2 - Metalloenzyme inhibitor compounds - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
